molecular formula C22H33N3O2 B5642513 N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide

N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide

Cat. No. B5642513
M. Wt: 371.5 g/mol
InChI Key: SJJKLBQKQOFKCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar spirolactam-based compounds involves intermolecular Ugi reactions, a method that enables the efficient construction of complex molecules from simpler precursors. For instance, an intermolecular Ugi reaction involving gabapentin, glyoxal, and an isocyanide has been developed to produce novel classes of compounds with good to excellent yields. This method highlights the synthetic accessibility of spirolactam derivatives through a convergent and efficient process (Amirani Poor et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to “N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide” often features interesting conformational characteristics. For example, the crystal structure analysis of related compounds reveals the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings, indicating a complex three-dimensional architecture that could influence its biological activity (Wang et al., 2011).

properties

IUPAC Name

N-benzyl-2-[2-(2-methylpropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-17(2)15-25-16-22(13-20(25)26)9-11-24(12-10-22)18(3)21(27)23-14-19-7-5-4-6-8-19/h4-8,17-18H,9-16H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKLBQKQOFKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CCN(CC2)C(C)C(=O)NCC3=CC=CC=C3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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